molecular formula C14H20ClN3O4 B1450979 Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride CAS No. 1185298-87-6

Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride

Cat. No. B1450979
M. Wt: 329.78 g/mol
InChI Key: AZBSFTNTQHSRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of a nitro group (-NO2) and a benzoate ester group (-CO2Et) suggests that this compound might have interesting reactivity.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the nitro group and the ester group. The nitro group is electron-withdrawing and could potentially be reduced. The ester could undergo hydrolysis, among other reactions .

Scientific Research Applications

Synthesis and Characterization

Research on compounds similar to Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride focuses on their synthesis and characterization, aiming to explore their potential applications in various fields, including medicinal chemistry and material science. For example, studies have detailed the synthesis and characterization of nitrobenzoate derivatives and piperazine-containing molecules, highlighting methodologies that could be applicable to the synthesis of Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride and its analogs (Power et al., 2014), (Marvanová et al., 2016).

Potential Biological Activities

The chemical structure of Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride suggests potential biological activities that merit investigation. Piperazine derivatives, for instance, have been examined for their antimicrobial, antihypertensive, and anticancer properties. This implies that similar compounds could also exhibit a range of biological activities, making them of interest for drug development and biochemical research (Özil et al., 2018), (Liu et al., 2019).

Analytical Applications

Some studies focus on the analytical and structural elucidation aspects of similar compounds, which could be crucial for the development of analytical methods to quantify and understand the behavior of Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride in various matrices. This knowledge is essential for both research and practical applications, such as quality control in pharmaceutical manufacturing and environmental monitoring (Babu et al., 2009).

Future Directions

Given the presence of a piperazine ring and a nitrobenzoate group, this compound could potentially be explored for biological activity. Piperazine derivatives are found in a variety of pharmaceutical drugs, suggesting that this compound could have interesting biological properties .

properties

IUPAC Name

ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4.ClH/c1-3-21-14(18)11-4-5-12(13(8-11)17(19)20)16-7-6-15-10(2)9-16;/h4-5,8,10,15H,3,6-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBSFTNTQHSRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCNC(C2)C)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.